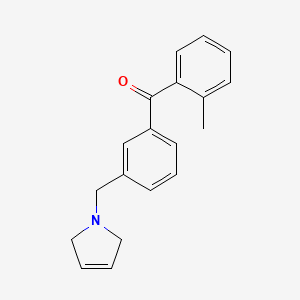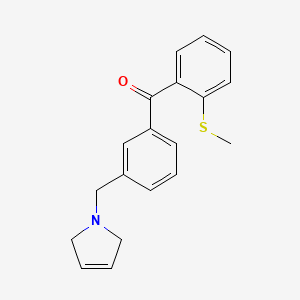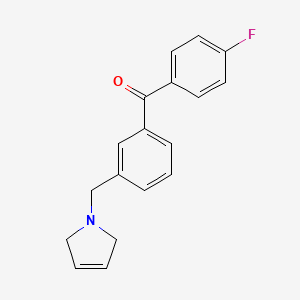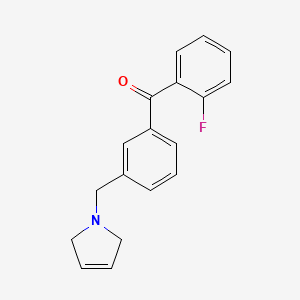
4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of bromine, fluorine, and pyrrolidinomethyl groups attached to a benzophenone core. This compound has a molecular formula of C18H17BrFNO and a molecular weight of 362.2 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone typically involves multiple steps, including halogenation and nucleophilic substitution reactions. One common synthetic route starts with the halogenation of benzophenone derivatives to introduce bromine and fluorine atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and nucleophilic substitution reactions under controlled conditions. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. Typical reaction conditions involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
Industry: The compound is used in material science for the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The pyrrolidinomethyl group may also play a role in modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone
- 2-Bromo-5-fluoropyridine
Uniqueness
4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone is unique due to its specific combination of bromine, fluorine, and pyrrolidinomethyl groups attached to a benzophenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .
Propiedades
IUPAC Name |
(4-bromo-3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQWNNZFDLFGCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643656 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-69-1 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)
![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)










![Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1327227.png)
